molecular formula C6H5NO3 B121310 5-Hydroxynicotinic acid CAS No. 27828-71-3

5-Hydroxynicotinic acid

Cat. No. B121310
CAS RN: 27828-71-3
M. Wt: 139.11 g/mol
InChI Key: ATTDCVLRGFEHEO-UHFFFAOYSA-N
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Description

5-Hydroxynicotinic acid is a compound that has been studied in various contexts due to its relevance in biochemical processes and potential applications in the pharmaceutical and food industries. It is an analog of nicotinic acid and has been used in studies to understand enzyme binding and catalysis, as well as in the synthesis of coordination polymers with potential applications in catalysis and sensing.

Synthesis Analysis

The synthesis of derivatives of 5-hydroxynicotinic acid has been explored in several studies. For instance, an efficient biosynthesis route for succinic acid and 5-hydroxyleucine, which involves a multienzyme cascade and whole-cell catalysis, has been designed using enzymes that include L-leucine dioxygenase. This method has shown promise for the industrial production of high-value products from low-cost raw materials . Additionally, a large-scale preparation method for 5-bromo-2-hydroxynicotinic acid has been developed using sodium hypobromite, which avoids the use of hazardous elemental bromine .

Molecular Structure Analysis

The molecular structure of 5-hydroxynicotinic acid and its derivatives has been characterized using various techniques. X-ray crystallography has been employed to determine the structure of coordination polymers involving 5-hydroxynicotinic acid. These structures include one-dimensional infinite chain structures and a 42-membered macrocycle, which are stabilized by intermolecular hydrogen bonds . Similarly, the crystal structure of a zinc(II) coordination polymer with 5-hydroxynicotinic acid has been elucidated, revealing a two-dimensional covalent structure with a distorted tetrahedral environment around the zinc ion .

Chemical Reactions Analysis

5-Hydroxynicotinic acid has been used to study the binding and catalytic mechanisms of enzymes. For example, the reaction of MHPC oxygenase with N-methyl-5-hydroxynicotinic acid has provided insights into the mode of binding and the protonation status of the substrate during catalysis. The results indicate that the nitrogen atom of the substrate is protonated during the catalytic reaction . Furthermore, coordination polymers based on 5-hydroxynicotinic acid have been synthesized and shown to be effective in catalyzing Knoevenagel condensation reactions and acting as luminescent sensors for metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-hydroxynicotinic acid derivatives have been inferred from their synthesis and structural characterization. The coordination polymers exhibit significant thermal stability, as indicated by thermogravimetric analysis (TGA), and their structures are further stabilized by intermolecular hydrogen bonds and π-π stacking interactions . The solubility and reactivity of these compounds in various solvents and under different conditions have been tailored by modifying functional groups, which has implications for their use in catalysis and sensing applications .

Scientific Research Applications

Cardioprotective Properties

5-Hydroxynicotinic acid derivatives, specifically SSC-77 (K-5-hydroxynicotinic acid) and SSC-497 (Mg-5-hydroxynicotinica acid), have shown promising cardioprotective effects. These derivatives significantly reduce diastolic dysfunction, prevent the decrease in cardiac functional activity after ischemia/reperfusion, and reduce irreversible damage to cardiomyocytes. They also exhibit antioxidant properties, as evidenced in studies involving the doxorubicin pathology model (Danilenko, 2017).

Structural and Spectroscopic Analysis

The gas-phase structure of deprotonated 6-hydroxynicotinic acid has been determined using infrared multiple-photon dissociation spectroscopy. The study contributes to understanding the tautomerization of N-heterocyclic compounds, an important aspect in the field of chemical analysis (van Stipdonk et al., 2014).

Luminescence and Coordination Chemistry

Research on lanthanide complexes with 2-hydroxynicotinic acid reveals their potential in photoluminescence applications. These complexes show significant luminescent properties, with notable lifetimes and quantum efficiencies, making them candidates for study in materials science and luminescent sensors (Soares-Santos et al., 2003).

Synthesis and Chemical Reactions

Efficient methods for large-scale preparation of derivatives like 5-Bromo-2-Hydroxynicotinic Acid have been developed. Such methods are crucial for enabling the practical use of these compounds in various applications, including industrial and pharmaceutical production (Haché et al., 2002).

Coordination Polymers and Catalysis

5-Hydroxynicotinic acid has been used in the synthesis of coordination polymers, which show potential in catalysis and luminescent sensor applications. For example, PbII-based coordination polymers with 5-aminonicotinic acid and 5-hydroxynicotinic acid demonstrate efficient heterogeneous catalysis for Knoevenagel condensation reaction and exhibit luminescent sensing capabilities for Fe3+ (Zhang et al., 2019).

Antitumor Activity

Compounds derived from 5-hydroxynicotinic acid have shown antitumor activity. The structural properties of these compounds and their interactions in biological systems contribute to their therapeutic potential (Gao et al., 2021).

Biosynthesis and Drug Precursors

5-Hydroxynicotinic acid derivatives have been used in biosynthetic pathways for producing high-value compounds like succinic acid and 5-hydroxyleucine. These compounds are critical in the food, chemical, and pharmaceutical industries, showing the versatility of 5-hydroxynicotinic acid in biotechnological applications (Sun et al., 2019).

Safety And Hazards

5-Hydroxynicotinic acid causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Future studies could focus on the pH-dependent crystallization of 5-Hydroxynicotinic acid in aqueous media . This could help understand how systematic changes in a molecular structure can impact the crystallization outcome .

properties

IUPAC Name

5-hydroxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3/c8-5-1-4(6(9)10)2-7-3-5/h1-3,8H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATTDCVLRGFEHEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50182143
Record name 5-Hydroxynicotinic acid
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Molecular Weight

139.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxynicotinic acid

CAS RN

27828-71-3
Record name 5-Hydroxynicotinic acid
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Record name 5-Hydroxynicotinic acid
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Record name 5-Hydroxynicotinic acid
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Record name 5-Hydroxynicotinic acid
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Synthesis routes and methods I

Procedure details

To 10.1 g (0.05 mol) of 5-bromonicotinic acid was added 10 g of NaOh dissolved in 63 mL of water, 3.1 g of coppersulfate pentahydrate and 0.42 g of copper (0). The reaction mixture was vigorously stirred and heated under reflux for 30 hours. After cooling the mixture to room temperature, 4.8 g of Na2S.H2O was added and stirring was pursued overnight. The reaction mixture was heated to 70° C. and treated with H2S gas until disappearance of the white precipitate (3 h). After cooling to room temperature, the mixture was filtered and the pH of the filtrate was adjusted to 5.2 with concentrated hydrochloric acid. The precipitate was filtered and the pH of the % filtrate was adjusted to 4.6 with concentrated hydrochloric acid. The white precipitate was then filtered, washed with water and dried under reduced pressure giving 4.3 g (yield: 62%) of product of molecular formula C7H5NO3. Aspect: white powder.
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
pentahydrate
Quantity
3.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S.H2O
Quantity
4.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
63 mL
Type
reactant
Reaction Step Five
Quantity
0.42 g
Type
catalyst
Reaction Step Six
Yield
62%

Synthesis routes and methods II

Procedure details

A mixture of 4.00 g (29.0 mmol) of 5-aminonicotinic acid in 400 ml of 0.1N H2SO4 at room temperature was diazotized with 2.2 g (31.8 mmol) of NaNO2 by the method of R. Graf (supra) to afford 5-hydroxynicotinic acid. The intermediate free acid was esterified in anhydrous methanolic HCl by the method of Urban (supra) to afford 2.34 g (53% overall yield) of 5-hydroxy nicotinic acid, methyl ester, mp 186°-187° C. (lit 182°-193° C.; Urban, supra). The IR data gave the characteristic 5-hydroxy band at 2550.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
A Joseph, JSR Alves, CES Bernardes, MFM Piedade… - …, 2019 - pubs.rsc.org
… Using 5-hydroxynicotinic acid (5HNA) as a model the following two questions were addressed in this work: (i) is it possible to promote the crystallization of a tautomeric form dominant in …
Number of citations: 11 pubs.rsc.org
LM Danilenko - Asian Journal of Pharmaceutics (AJP), 2017 - asiapharmaceutics.info
… among the derivatives of 5-hydroxynicotinic acid is promising. … 5-hydroxynicotinic acid SSC-77 (K-5-hydroxynicotinic acid) … Conclusion: The derivatives of 5-hydroxynicotinic acid SSC-…
Number of citations: 5 asiapharmaceutics.info
P Chaiyen, P Brissette, DP Ballou, V Massey - Biochemistry, 1997 - ACS Publications
… and 5.2 μM for 5-hydroxynicotinic acid. Kinetics studies of the … with MHPC or with 5-hydroxynicotinic acid. Product analysis from … substrate analog, 5-hydroxynicotinic acid. These results …
Number of citations: 39 pubs.acs.org
X Zhang, R Zhang, Y Jin, T Li - Journal of Solid State Chemistry, 2019 - Elsevier
… Meanwhile, MOFs based on 5-hydroxynicotinic acid can be used as luminescent sensors to … –NH 2 ) and complex 2 based on 5-hydroxynicotinic acid (namely HL–OH). More importantly…
Number of citations: 12 www.sciencedirect.com
CV Esteves - New Journal of Chemistry, 2022 - pubs.rsc.org
… The crystal structures of 5-hydroxynicotinic acid (5HNA) monohydrate and DMSO monosolvate can be found in the literature, displaying a zwitterionic 5HNA in the hydrate and a neutral …
Number of citations: 2 pubs.rsc.org
LM Danilenko, LN Sernov, MV Pokrovskiy… - Drug Invention …, 2019 - search.ebscohost.com
… In this regard, experimental verification requires the study of the cardioprotective properties of the salt of 5-hydroxynicotinic acid compounds under laboratory code ССК-497. Objective: …
Number of citations: 1 search.ebscohost.com
RC Santos, RM Figueira, MFM Piedade… - The Journal of …, 2009 - ACS Publications
… (18) This type of equilibrium, which according to simple resonance theory is plausible for all except the 5-hydroxynicotinic acid isomer, has been intensively investigated for 2- and 4-…
Number of citations: 23 pubs.acs.org
AS Harmata - Organic Syntheses, 2020 - par.nsf.gov
Paste heading scheme in this box over this text. Use ACS ChemDraw settings for bond length, size of fonts for atom labels and captions, etc. The maximum width of the scheme in …
Number of citations: 3 par.nsf.gov
J Němec, FS Meeker Jr… - Journal of Heterocyclic …, 1974 - Wiley Online Library
… 2‐[3′‐(Trifluoromethyl)anilino]‐5‐hydroxynicotinic acid (2) was synthesized by two routes: … acid (8), and 2‐chloro‐5‐hydroxynicotinic acid (9). The correlation of 2 with one of the …
Number of citations: 2 onlinelibrary.wiley.com
S Long, P Zhou, KL Theiss, MA Siegler, T Li - CrystEngComm, 2015 - pubs.rsc.org
… , similar compounds such as 4-hydroxynicotinic acid and 6-hydroxynicotinic acid also exist in the ketonic form in the solid state, 40 yet no crystal structure of 5-hydroxynicotinic acid is …
Number of citations: 20 pubs.rsc.org

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